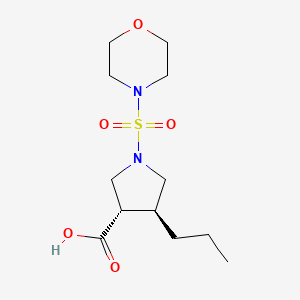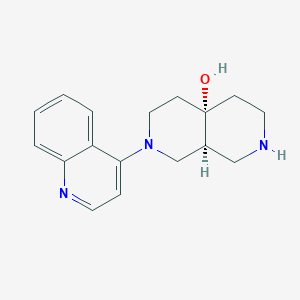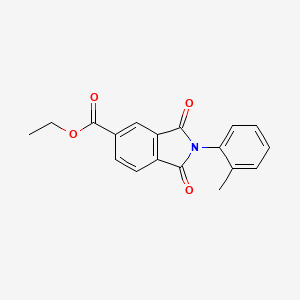![molecular formula C16H23N3O3 B5632747 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5632747.png)
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用機序
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide exerts its effects by binding to the mu-opioid receptor and the delta-opioid receptor in the brain. This results in the activation of various signaling pathways, including the G protein-coupled receptor signaling pathway and the cAMP signaling pathway. The activation of these pathways leads to the modulation of neurotransmitter release, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects, anti-tumor effects, and immunomodulatory effects.
実験室実験の利点と制限
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor and the delta-opioid receptor. However, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide also has some limitations, including its potential for abuse and addiction, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide, including further investigation into its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. Additionally, the potential for abuse and addiction should be further studied to determine the safety and efficacy of 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide as a potential therapeutic agent.
合成法
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide can be synthesized using various methods, including the reaction of piperidine-4-carboxylic acid with 2-methoxyaniline, followed by the reaction of the resulting compound with ethyl chloroformate. The final step involves the reaction of the resulting compound with 3-oxopropylamine to yield 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide.
科学的研究の応用
1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have anti-tumor effects and can potentially be used in the treatment of various types of cancers. In immunology, 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide has been shown to have immunomodulatory effects and can potentially be used in the treatment of autoimmune diseases.
特性
IUPAC Name |
1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-22-14-5-3-2-4-13(14)18-15(20)8-11-19-9-6-12(7-10-19)16(17)21/h2-5,12H,6-11H2,1H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZJXAHTZLZOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)
![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)

![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)
![5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)
![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)

![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-[3-oxo-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5632739.png)
![6-fluoro-2-[({(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}amino)methyl]quinolin-4-ol](/img/structure/B5632746.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]sulfonyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632751.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5632763.png)